1-{[1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanyl}pyrrolidine-2,5-dione
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Overview
Description
1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex fluorinated organic compound. It is characterized by the presence of multiple trifluoromethyl groups and a pyrrole ring, which contribute to its unique chemical properties. The compound’s structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using CF₃SO₂Na under mild conditions . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The use of environmentally friendly and cost-effective reagents like CF₃SO₂Na is preferred to ensure sustainability and economic viability.
Chemical Reactions Analysis
Types of Reactions
1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethylthiyl radicals.
Substitution: It can participate in substitution reactions, particularly involving the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include CF₃SO₂Na for trifluoromethylation and various oxidizing agents for oxidation reactions. Conditions typically involve mild temperatures and the use of solvents like hexafluoroisopropanol (HFIP) to enhance reaction efficiency .
Major Products
The major products formed from these reactions include trifluoromethylated derivatives and oxidized sulfur-containing compounds.
Scientific Research Applications
1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity . The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share the trifluoromethyl group with the target compound.
2-Bromo-3,3,3-Trifluoropropene: This compound is used in various synthetic reactions and also contains multiple fluorine atoms.
3-Trifluoromethyl-1,2,4-triazoles: These compounds are used in the synthesis of fluorinated organic molecules and have similar reactivity patterns.
Uniqueness
1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of multiple trifluoromethyl groups and a pyrrole ring, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring high stability and reactivity.
Properties
CAS No. |
524934-37-0 |
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Molecular Formula |
C10H4F11NO2S |
Molecular Weight |
411.19 g/mol |
IUPAC Name |
1-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H4F11NO2S/c11-7(12,10(19,20)21)6(5(8(13,14)15)9(16,17)18)25-22-3(23)1-2-4(22)24/h1-2H2 |
InChI Key |
YNQUWFFGBBKXLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)SC(=C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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